Unii-4gmu5hux5I
Description
IUPAC Nomenclature and Isomeric Forms
Navarixin is systematically named 2-hydroxy-N,N-dimethyl-3-[[2-[[(1R)-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]benzamide . Its molecular formula is C21H23N3O5 , with a molecular weight of 397.42 g/mol . The compound features a stereogenic center at the C1 position of the propyl side chain, conferring an (R)-configuration . No diastereomers or enantiomers are reported in clinical or preclinical studies, as synthetic routes selectively yield the (R)-form .
| Structural Feature | Description |
|---|---|
| Core scaffold | Benzamide linked to a cyclobutene-dione ring |
| Key substituents | 5-methylfuran-2-yl group, dimethylamide, hydroxyl group |
| Stereochemical configuration | (R)-configuration at C1 of the propyl chain |
X-ray Crystallography Data and Conformational Analysis
X-ray crystallography of Navarixin-bound complexes reveals critical structural insights:
- Resolution : 2.1 Å in complexes with chemokine receptor CCR7 .
- Binding conformation : The cyclobutene-dione ring adopts a planar geometry , facilitating hydrogen bonding with Asp94 of CCR7 . The (R)-configured propyl chain positions the 5-methylfuran group into a hydrophobic pocket formed by transmembrane helices 1, 2, and 7 .
- Torsional angles : The benzamide moiety exhibits a dihedral angle of 112° relative to the cyclobutene-dione ring, optimizing π-π stacking with Tyr326 in the receptor .
Conformational analysis via molecular dynamics simulations indicates that Navarixin stabilizes an inactive receptor state by restricting movement in transmembrane helix 6 (TM6) and helix 8 (H8) .
Properties
CAS No. |
473727-83-2 |
|---|---|
Molecular Formula |
C23H26N2O5 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-hydroxy-N,N-dimethyl-3-[[2-[[(1R)-1-(5-methylfuran-2-yl)butyl]amino]-3,4-dioxocyclobuten-1-yl]methyl]benzamide |
InChI |
InChI=1S/C23H26N2O5/c1-5-7-17(18-11-10-13(2)30-18)24-19-16(21(27)22(19)28)12-14-8-6-9-15(20(14)26)23(29)25(3)4/h6,8-11,17,24,26H,5,7,12H2,1-4H3/t17-/m1/s1 |
InChI Key |
IXBYSXNOKFHHDR-QGZVFWFLSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC=C(O1)C)NC2=C(C(=O)C2=O)CC3=C(C(=CC=C3)C(=O)N(C)C)O |
Canonical SMILES |
CCCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)CC3=C(C(=CC=C3)C(=O)N(C)C)O |
Appearance |
White to off-white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO (>40mg/mL) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SCH527123; SCH-527123; SCH 527123; MK-7123; MK7123; MK 7123; PS291822; PS-291822; PS 291822; Navarixin monohydrate; Navarixin |
Origin of Product |
United States |
Preparation Methods
Structural and Metabolic Optimization
Modifications to the sulfonyl group (e.g., replacing it with methoxyethyl or N-Boc aminopropyl) improved CXCR2 selectivity while maintaining antagonistic activity (Table 1). For instance, compound C5 (a Navarixin analog) exhibited enhanced metabolic stability in simulated intestinal fluid (remaining 98.2% after 45 min vs. 45.2% for the parent compound) and superior oral bioavailability (90.2% in rats). These optimizations underscore the interplay between electronic effects and pharmacokinetic performance.
Chemoenzymatic Synthesis Using Aqueous Micellar Media
A greener alternative to traditional synthesis involves chemo-enzymatic methods in aqueous micellar systems. This approach leverages enzymatic catalysis to establish chiral centers while minimizing organic solvent use. For Navarixin, the process begins with naphthalene as a petrochemical feedstock, which undergoes enzymatic dihydroxylation to yield cis-dihydrodiol intermediates. Subsequent chemical steps—including oxidation and amidation—are performed in micellar media composed of biodegradable surfactants (e.g., TPGS-750-M), enabling efficient coupling reactions under mild conditions.
Advantages of Enzymatic Resolution
The enzymatic route addresses racemization challenges observed in earlier synthetic efforts. For example, the use of Candida antarctica lipase B (CAL-B) in kinetic resolutions ensures high enantiomeric excess (ee > 99%) for critical intermediates, circumventing the need for chiral auxiliaries. This method aligns with industrial sustainability goals, reducing waste by 40–60% compared to conventional routes.
Comparative Analysis of Synthetic Methods
The chemoenzymatic approach offers superior atom economy and scalability, though chemical synthesis remains prevalent for large-scale production due to established infrastructure.
Industrial-Scale Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Navarixin undergoes various chemical reactions, including:
Oxidation: Navarixin can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: Navarixin can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
Clinical Trials and Efficacy
Navarixin has been primarily studied in combination with pembrolizumab, an immune checkpoint inhibitor, for treating advanced solid tumors. A notable Phase II trial (NCT03473925) evaluated the efficacy and safety of navarixin in patients with:
- Castration-resistant prostate cancer (CRPC)
- Microsatellite-stable colorectal cancer (MSS CRC)
- Non-small-cell lung cancer (NSCLC)
Study Design
- Participants : 105 patients were enrolled across multiple sites.
- Treatment : Patients received either 30 mg or 100 mg of navarixin orally once daily alongside pembrolizumab administered intravenously every three weeks.
- Endpoints : The primary endpoints included the objective response rate (ORR) and safety assessments.
Results
The study reported limited efficacy:
- Objective Response Rate : 5% for CRPC, 2.5% for MSS CRC, and 0% for NSCLC.
- Median Progression-Free Survival : Ranged from 1.8 to 2.4 months.
- Adverse Events : Treatment-related adverse events occurred in 67% of patients, with significant instances of neutropenia and other serious complications leading to treatment discontinuation in some cases .
Mechanism of Action in Cancer
Navarixin's role as a CXCR2 antagonist is pivotal in modulating the tumor microenvironment. By inhibiting CXCR2, navarixin may reduce the recruitment of myeloid-derived suppressor cells (MDSCs), which are known to promote tumor immune evasion. Preclinical studies suggest that navarixin can enhance the efficacy of PD-1 inhibitors by mitigating immune suppression within tumors .
Preclinical Evidence
Beyond clinical trials, preclinical research has indicated that navarixin may:
- Inhibit tumor growth in models of colorectal cancer and melanoma.
- Reverse resistance to androgen receptor-targeted therapies in prostate cancer.
- Induce apoptosis in various cancer cell lines, including triple-negative breast cancer .
Applications in Respiratory Diseases
Navarixin has also been evaluated for its potential benefits in chronic obstructive pulmonary disease (COPD) and asthma. Several Phase II trials were conducted:
COPD Studies
In a proof-of-concept study involving patients with moderate to severe COPD:
- Navarixin demonstrated statistically significant improvements in forced expiratory volume (FEV1).
- Treatment led to a reduction in neutrophil counts without increasing infection rates .
Asthma Studies
Two smaller studies indicated trends toward clinical significance; however, results were not robust enough to warrant continued development for asthma treatment .
Psoriasis
Navarixin was tested for psoriasis but did not show meaningful clinical benefits, leading to discontinuation of further development for this indication .
Summary Table of Clinical Applications
| Application Area | Indication | Study Phase | Key Findings |
|---|---|---|---|
| Oncology | CRPC, MSS CRC, NSCLC | Phase II | Limited efficacy; ORR < 5% |
| Respiratory Diseases | COPD | Phase II | Significant improvement in FEV1 |
| Respiratory Diseases | Asthma | Phase II | Trends towards significance; inconclusive |
| Dermatology | Psoriasis | Phase II | No significant benefits observed |
Mechanism of Action
Navarixin exerts its effects by binding to and inhibiting the activation of C-X-C motif chemokine receptor 2 and C-X-C motif chemokine receptor 1. This inhibition prevents the activation and recruitment of neutrophils, thereby reducing inflammation and modulating immune responses. The molecular targets include the chemokine receptors, and the pathways involved are related to chemokine signaling and immune modulation .
Comparison with Similar Compounds
Comparison with Similar CXCR2 Antagonists
Selectivity and Binding Profiles
Navarixin’s pharmacological profile differs from other CXCR2 antagonists in selectivity and off-target effects:
Navarixin uniquely binds the intracellular allosteric site of CCR7, a chemokine receptor linked to cancer metastasis, which may explain its anti-metastatic activity in preclinical models .
Pharmacokinetic and Pharmacodynamic Properties
| Parameter | Navarixin (30 mg) | Navarixin (100 mg) | AZD5069 (50 mg) | Danirixin (50 mg) |
|---|---|---|---|---|
| Cmax (ng/mL) | 1200 | 2800 | 850 | 600 |
| AUC0-∞ (h·ng/mL) | 9800 | 24,500 | 12,300 | 7500 |
| t½ (hours) | 8–10 | 8–10 | 12–14 | 6–8 |
| ANC Reduction | 44.5%–48.2% | 44.2% | 60% | 15% |
Navarixin’s rapid ANC reduction (within 6–12 hours post-dose) and faster recovery compared to AZD5069 highlight its transient immunosuppressive effects .
Q & A
Q. What validated experimental models are recommended for studying Navarixin's anti-inflammatory and antitumor mechanisms?
- Methodological Answer : Navarixin's efficacy in inflammation and cancer has been evaluated using LPS-induced pulmonary neutrophilia models in rodents. For example:
- Mouse Model : Intranasal LPS administration induces neutrophilia; Navarixin (0.1–10 mg/kg, p.o.) blocks pulmonary neutrophilia (ED50 = 1.2 mg/kg) and reduces goblet cell hyperplasia .
- Rat Model : Intratracheal LPS challenge followed by Navarixin (0.1–3 mg/kg, p.o.) suppresses neutrophilia (ED50 = 1.8 mg/kg) and increases BAL mucin content .
- Cancer Models : HCT116 and Caco2 colorectal cancer cell lines with IL-8 overexpression are used to assess antiproliferative effects and CXCR2-mediated signaling (e.g., NF-κB/MAPK/AKT pathway inhibition) .
Best Practices : Include vehicle controls (e.g., 0.4% methylcellulose) and standardize LPS dosing to ensure reproducibility.
Q. How does Navarixin's dual CXCR1/CXCR2 antagonism influence experimental design in neutrophil-driven pathologies?
- Methodological Answer : Navarixin's allosteric inhibition of CXCR1 (Kd = 41 nM) and CXCR2 (Kd = 0.08–0.20 nM across species) requires careful selection of ligand concentrations in chemotaxis assays. For example:
- In Ba/F3-hCXCR2 cells, 1 nM Navarixin reduces CXCL8 potency by 50% in chemotaxis assays .
- Use CXCL1 at EC80 concentrations to evaluate Navarixin's inhibition of neutrophil chemotaxis (e.g., 3 nM Navarixin reduces efficacy by >60%) .
Data Interpretation : Distinguish CXCR1 vs. CXCR2 effects by comparing responses in CXCR1/CXCR2-knockout models or using selective agonists.
Q. What biomarkers are critical for patient stratification in Navarixin clinical trials?
- Methodological Answer : Deficient DNA mismatch repair (dMMR), MLH1, and MSH2 expression are key biomarkers in Navarixin trials for colorectal carcinoma and NSCLC . Validate these biomarkers via:
- Immunohistochemistry (IHC) for MLH1/MSH2 protein loss.
- PCR-based microsatellite instability (MSI) testing for dMMR .
Statistical Consideration : Power calculations should account for biomarker prevalence (e.g., dMMR occurs in ~15% of sporadic colorectal cancers).
Advanced Research Questions
Q. How can researchers resolve contradictions between preclinical efficacy and limited clinical trial success for Navarixin in solid tumors?
- Methodological Answer : Preclinical studies show Navarixin reduces tumor growth and microvessel density in xenografts , but clinical trials (e.g., NCT03473925) reported mixed outcomes. To address discrepancies:
- Model Limitations : Use patient-derived xenografts (PDXs) with dMMR or CXCR2 overexpression to better mimic human tumors.
- Combination Therapies : Pair Navarixin with immune checkpoint inhibitors (e.g., pembrolizumab) to enhance T-cell infiltration, as seen in a phase II NSCLC trial .
Data Analysis : Apply multivariate regression to isolate CXCR2-dependent effects from tumor microenvironment variables (e.g., IL-8 levels).
Q. What in vitro assays optimize Navarixin's CXCR2 selectivity profiling?
- Methodological Answer : The neutrophil dynamic mass redistribution (DMR) assay measures CXCR2 selectivity by normalizing responses to 10 µM Navarixin . Key steps:
Stimulate neutrophils with CXCL8 at EC50 or EC80 concentrations.
Measure inhibition of Ca<sup>2+</sup> flux or chemotaxis using high-content imaging.
Calculate selectivity ratios (CXCR2/CXCR1) from IC50 values (Table 2, ).
Validation : Confirm results with recombinant CXCR1/CXCR2 cell lines to exclude off-target effects.
Q. How should researchers design studies to evaluate Navarixin's impact on neutrophil extracellular traps (NETs) in chronic inflammation?
- Methodological Answer :
- Experimental Setup : Use LPS-primed human neutrophils and quantify NETosis via SYTOX Green fluorescence or citrullinated histone H3 (Cit-H3) ELISA.
- Dosing : Test Navarixin at 10–300 nM, based on its Kd for CXCR2 .
- Controls : Include CXCR2-specific inhibitors (e.g., SB225002) to benchmark Navarixin's efficacy .
Data Interpretation : Correlate NET suppression with reductions in IL-8/CXCL1 levels in BAL fluid from murine asthma models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
